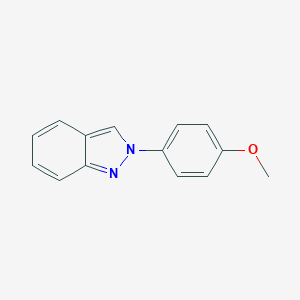

2-(4-methoxyphenyl)-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBOOVJJNMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361050 | |

| Record name | 2-(4-methoxyphenyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-75-5 | |

| Record name | 2-(4-methoxyphenyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Functionalization and Derivatization of 2 4 Methoxyphenyl 2h Indazole

Direct C-H Functionalization at the Indazole Core

The C-3 position of the 2H-indazole ring is a prime target for functionalization due to its susceptibility to electrophilic and radical attack. This section details various methodologies for introducing functional groups at this position.

The introduction of an acyl or benzoyl group at the C-3 position of 2-(4-methoxyphenyl)-2H-indazole can be achieved through several efficient methods, often utilizing oxidative cross-dehydrogenative coupling (CDC) reactions. These methods provide a direct approach, avoiding the need for pre-functionalized starting materials.

One notable transition-metal-free approach involves the reaction of this compound with a variety of substituted aldehydes in the presence of an oxidant like tert-butyl peroxybenzoate (TBPB). rsc.orgresearchgate.net This reaction proceeds via a free-radical mechanism where an acyl radical, generated in situ from the aldehyde, adds to the C-3 position of the indazole. researchgate.net The reaction is typically carried out in a solvent such as chlorobenzene (B131634) at elevated temperatures. rsc.orgresearchgate.net This methodology is not only cost-effective but also demonstrates a broad substrate scope, tolerating a range of functional groups on both the aldehyde and the 2-aryl-2H-indazole. rsc.orgresearchgate.net

For instance, the reaction of this compound with various substituted aldehydes demonstrates the versatility of this method, affording the corresponding 3-acylated products in moderate to good yields. rsc.orgresearchgate.net

Table 1: Synthesis of Substituted 3-Acylated 2-(4-methoxyphenyl)-2H-indazoles rsc.orgresearchgate.netReaction Conditions: this compound (0.5 mmol), substituted aldehyde (1.0 mmol), oxidant (1.25 mmol), PhCl, N2 atm, 110 °C, 24 h.

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | (2-(4-methoxyphenyl)-2H-indazol-3-yl)(phenyl)methanone | 82 |

| 2 | 4-Methylbenzaldehyde | (2-(4-methoxyphenyl)-2H-indazol-3-yl)(p-tolyl)methanone | 87 |

| 3 | 4-Methoxybenzaldehyde | (4-methoxyphenyl)(2-(4-methoxyphenyl)-2H-indazol-3-yl)methanone | 78 |

| 4 | 4-Chlorobenzaldehyde | (4-chlorophenyl)(2-(4-methoxyphenyl)-2H-indazol-3-yl)methanone | 75 |

| 5 | 4-Nitrobenzaldehyde | (2-(4-methoxyphenyl)-2H-indazol-3-yl)(4-nitrophenyl)methanone | 68 |

Visible-light-induced methods have also emerged as a green and efficient alternative for C-3 acylation. One such method involves the reaction of 2H-indazoles with α-keto acids under photocatalyst- and oxidant-free conditions. nih.gov This reaction is believed to proceed through a self-catalyzed energy transfer process. nih.gov For example, the reaction of this compound with 2-oxo-2-phenylacetic acid under visible light irradiation afforded (2-(4-methoxyphenyl)-2H-indazol-3-yl)(phenyl)methanone in a 41% yield. nih.gov

Furthermore, nickel-catalyzed C-3 acylation of 2H-indazoles with aldehydes has been reported. rsc.org This method likely proceeds through a radical pathway initiated by tert-butyl hydroperoxide (TBHP). rsc.org

The cyanomethyl group is a valuable functional moiety in medicinal chemistry, and its introduction at the C-3 position of 2H-indazoles has been successfully achieved using visible-light-promoted reactions. nih.govacs.org In this approach, this compound is reacted with bromoacetonitrile (B46782) in the presence of a photocatalyst, such as Ir(ppy)3, and a base like K2HPO4. nih.govacs.org The reaction is typically carried out in acetonitrile (B52724) under blue LED irradiation at room temperature. nih.govacs.org This method is attractive due to its mild reaction conditions and use of green chemistry principles. acs.org

The reaction yields the desired product, 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile, in moderate yields. For example, a 61% yield has been reported for this specific transformation. nih.govacs.org

Table 2: Visible-Light-Promoted C-3 Cyanomethylation of 2-Aryl-2H-indazoles nih.govReaction Conditions: 2-Aryl-2H-indazole (1.0 equiv), bromoacetonitrile (2.0 equiv), Ir(ppy)3 (2 mol %), K2HPO4 (2.0 equiv), MeCN, blue LED, room temperature.

| Entry | 2-Aryl Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl (B3050149) | 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile | 61 |

| 2 | 4-(Trifluoromethyl)phenyl | 2-(2-(4-(Trifluoromethyl)phenyl)-2H-indazol-3-yl)acetonitrile | 55 |

| 3 | 3-Methoxyphenyl (B12655295) | 2-(2-(3-methoxyphenyl)-2H-indazol-3-yl)acetonitrile | 65 |

| 4 | 3,4-Dimethylphenyl | 2-(2-(3,4-dimethylphenyl)-2H-indazol-3-yl)acetonitrile | 54 |

The introduction of a sulfonyl group at the C-3 position of 2H-indazoles can be accomplished through electrochemical methods, which offer a transition-metal- and external oxidant-free approach. nih.govacs.org This electrosynthesis involves the reaction of 2H-indazoles with sulfonyl hydrazides as the sulfonyl precursor. nih.govacs.org The reaction is conducted at room temperature under ambient air and is believed to proceed via a radical pathway. nih.govacs.org This method is compatible with a broad range of functional groups on both the indazole and the sulfonyl hydrazide, leading to a diverse array of sulfonylated indazole derivatives in good to excellent yields. nih.govacs.org

A visible-light-induced method allows for the C-3 alkoxylation of 2H-indazoles. rsc.org This reaction is chemoselective and controlled by the reaction atmosphere. Under a nitrogen atmosphere, the reaction of a 2H-indazole with an alcohol in the presence of a photosensitizer (Mes-Acr+ClO4−) and an oxidant (Selectfluor) yields the C3-alkoxylated 2H-indazole in high yields. rsc.org This process offers a direct route to introduce alkoxy groups onto the indazole core. rsc.org

Influence of Substituent Effects on Reaction Selectivity and Yield

The electronic nature of the substituents on the N-2 phenyl ring of 2H-indazoles plays a significant role in the outcome of C-H functionalization reactions.

In the context of C-3 acylation, both electron-donating and electron-withdrawing groups on the N-2 phenyl ring are generally well-tolerated. rsc.orgnih.gov However, the yields can be influenced by the electronic properties of these substituents. For instance, in visible-light-induced acylation with α-keto acids, substrates with electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3) on the N-2 phenyl ring are effectively converted to their corresponding 3-acyl-2H-indazoles. nih.govacs.org However, steric hindrance from ortho-substituents on the phenyl ring can lead to lower yields. nih.govacs.org

Similarly, in visible-light-promoted C-3 cyanomethylation, a variety of substituents on the N-2 phenyl ring, including methoxy (B1213986), trifluoromethyl, and dimethyl groups, are tolerated, leading to the desired products in moderate yields. nih.gov

Preparation of Diverse this compound Analogues

The synthesis of diverse analogues of this compound often begins with the construction of the core indazole structure, followed by functionalization. A common synthetic route to 2-aryl-2H-indazoles is the Cadogan reaction, which involves the reductive cyclization of a Schiff base, formed from a 2-nitrobenzaldehyde (B1664092) and an aniline (B41778) derivative, using a trivalent phosphorus reagent like triethyl phosphite. nih.gov

For example, this compound can be synthesized by reacting 2-nitrobenzaldehyde with 4-methoxyaniline to form the corresponding Schiff base, which is then cyclized. nih.gov Once the this compound core is formed, the C-3 functionalization methods described in the preceding sections can be applied to generate a wide range of analogues.

Furthermore, palladium-catalyzed arylation reactions can be employed to introduce aryl groups at the C-3 position of 2-phenyl-2H-indazole derivatives, further expanding the diversity of accessible analogues. nih.gov The synthesis of various 2-aryl-2H-indazoles, including those with different substituents on the phenyl ring at the N-2 position, allows for the exploration of structure-activity relationships in medicinal chemistry programs. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 2 4 Methoxyphenyl 2h Indazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of atoms within the 2-(4-methoxyphenyl)-2H-indazole molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to each unique proton in the structure. Current time information in Bangalore, IN. The spectrum shows a characteristic singlet for the proton at position 3 of the indazole ring (H-3) at approximately δ 8.31 ppm. Current time information in Bangalore, IN. The protons of the phenyl ring attached to the nitrogen (the 4-methoxyphenyl (B3050149) group) appear as two sets of doublets, typical of a para-substituted benzene (B151609) ring, around δ 7.79 and δ 7.02 ppm. ucd.ie The protons on the benzo part of the indazole ring resonate in the aromatic region between δ 7.10 and δ 7.79 ppm. Current time information in Bangalore, IN.mdpi.com The three protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet at approximately δ 3.86 ppm. Current time information in Bangalore, IN.mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information for confirming the 2H-indazole isomeric structure. The chemical shift of the C3 carbon is particularly diagnostic; for 2H-indazoles, this signal typically appears around δ 122-124 ppm, which distinguishes it from the 1H-isomers where the C3 signal is found further downfield. mdpi.com In the spectrum of this compound, the C3 signal is observed at δ 122.55 ppm. Current time information in Bangalore, IN. The carbon of the methoxy group appears at approximately δ 55.73 ppm. Current time information in Bangalore, IN. The remaining aromatic carbons resonate within the expected range of δ 114 to 159 ppm, including the signal for the carbon attached to the methoxy group at δ 159.42 ppm. Current time information in Bangalore, IN.

Detailed ¹H and ¹³C NMR spectral data are compiled in the table below.

| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (151 MHz, CDCl₃) | |

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| 8.31 (d, J = 0.9 Hz, 1H) | H-3 | 159.42 |

| 7.83–7.76 (m, 3H) | H (Ar) | 149.71 |

| 7.70 (dt, J = 8.4, 1.0 Hz, 1H) | H (Ar) | 134.25 |

| 7.32 (ddd, J = 8.7, 6.6, 1.0 Hz, 1H) | H (Ar) | 126.66 |

| 7.11 (ddd, J = 8.4, 6.6, 0.8 Hz, 1H) | H (Ar) | 122.83 |

| 7.06–7.00 (m, 2H) | H (Ar) | 122.55 |

| 3.86 (s, 3H) | -OCH₃ | 122.35 |

| 120.43 | ||

| 120.38 | ||

| 117.90 | ||

| 114.77 | ||

| 55.73 | ||

| Data sourced from CDCl₃ solvent. Current time information in Bangalore, IN. |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of a molecule's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the chemical formula C₁₄H₁₂N₂O.

For this compound, analysis by HRMS with Time-of-Flight (TOF) and Electrospray Ionization (ESI) shows a protonated molecular ion [M+H]⁺. The experimentally measured value is found to be in excellent agreement with the theoretically calculated mass. ucd.ie This correspondence confirms the molecular formula and rules out other potential elemental compositions.

| HRMS (TOF-ESI⁺) Data | |

| Ion | Calculated m/z |

| [C₁₄H₁₃N₂O]⁺ ([M+H]⁺) | 225.1022 |

| Data sourced from reference ucd.ie. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features.

The spectrum shows weak to medium bands in the 3012-3137 cm⁻¹ region, which are characteristic of C-H stretching vibrations in the aromatic rings. ucd.ie A band at 2837 cm⁻¹ corresponds to the C-H stretching of the methoxy group. ucd.ie One of the most prominent signals is a strong absorption at 1519 cm⁻¹, attributed to the C=C stretching vibrations within the aromatic rings. ucd.ie Furthermore, a strong band observed at 1244 cm⁻¹ is characteristic of the C-O-C ether linkage of the methoxy group. ucd.ie

| Characteristic IR Absorption Bands (neat) |

| Wavenumber (cm⁻¹) |

| 3137 (w), 3053 (w), 3012 (m) |

| 2837 (m) |

| 1519 (s) |

| 1244 (s) |

| Data sourced from reference ucd.ie. (w) = weak, (m) = medium, (s) = strong. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

While the definitive crystal structure of this compound itself is not detailed in the surveyed scientific literature, valuable insights into its solid-state conformation can be drawn from the crystallographic analysis of very closely related compounds.

For instance, the crystal structure of 2-(2-(4-methoxyphenyl)-2H-indazol-3-yl)acetonitrile has been reported. researchgate.net The analysis of this derivative reveals that the p-methoxyphenyl group and the indazole ring system are not coplanar. researchgate.net A significant dihedral angle exists between the planes of the two aromatic systems. researchgate.net Specifically, the torsion angle (N1–N2–C10–C15) between the indazole and phenyl rings was found to be -44.8(4)°. researchgate.net This non-planar conformation is a common feature in other reported 2-aryl-2H-indazole structures. researchgate.net Similarly, the crystal structure of the analogue 2-(4-methylphenyl)-2H-indazole shows that the plane of the p-tolyl substituent has a dihedral angle of 46.26 (5)° with respect to the indazole core, further supporting the likelihood of a twisted, non-planar conformation for this compound in the solid state. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 2h Indazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and reactivity of indazole systems. DFT calculations allow for the optimization of molecular geometries and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. For heterocyclic compounds like indazoles, a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govrsc.org

In studies of related indazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute key quantum chemical descriptors. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions.

Key Electronic Properties Investigated via DFT:

HOMO-LUMO Energy Gap: Indicates the molecule's excitability and reactivity.

Ionization Potential and Electron Affinity: Relate to the ease of losing or gaining an electron.

Global Hardness and Softness: Describe the resistance to change in electron distribution.

Electronegativity and Electrophilicity Index: Predict the tendency of a molecule to attract electrons.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. The negative regions (typically colored red or yellow) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. pesquisaonline.net

For the broader class of 2-aryl-2H-indazoles, the electronic nature of the substituent on the phenyl ring significantly influences the electronic properties of the entire molecule. The methoxy (B1213986) group at the para-position in 2-(4-methoxyphenyl)-2H-indazole acts as an electron-donating group, which can modulate the electron density across the indazole core and influence its reactivity and interaction with biological targets.

Table 1: Representative Quantum Chemical Descriptors for Indazole-based Systems Note: This table is illustrative, based on typical findings for indazole derivatives in computational studies. Specific values for this compound would require a dedicated DFT calculation.

| Descriptor | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical Reactivity & Stability |

| Electronegativity (χ) | 3.7 to 4.0 eV | Electron attracting capability |

| Global Hardness (η) | 1.7 to 2.3 eV | Resistance to charge transfer |

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules (ligands) and their macromolecular targets (receptors), such as proteins or nucleic acids. For this compound and its analogues, docking simulations are crucial for predicting their binding affinity and mode of interaction with various biological targets, thereby rationalizing their pharmacological activities.

Studies on various indazole derivatives have demonstrated their potential as inhibitors for a range of protein targets, including enzymes and receptors involved in cancer and inflammatory diseases. nih.govnih.gov For instance, docking studies on indazole derivatives have been performed against targets like Hypoxia-Inducible Factor-1α (HIF-1α), c-Kit tyrosine kinase, and cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.com

The docking process typically involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D conformation of the ligand, in this case, this compound.

Docking Calculation: Using a scoring function to evaluate thousands of possible binding poses of the ligand within the receptor's active site. The poses are ranked based on their predicted binding energy or score.

Analysis of Interactions: Visualizing the best-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the receptor. jbiochemtech.com

The this compound scaffold provides a rigid core with opportunities for various interactions. The methoxyphenyl group can engage in hydrophobic or π-stacking interactions, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase (e.g., 2XYZ) | -8.5 | Leu248, Val256 | Hydrophobic |

| Lys315 | Hydrogen Bond | ||

| Phe382 | π-π Stacking | ||

| Cyclooxygenase-2 (e.g., 6COX) | -9.2 | Val523, Ala527 | Hydrophobic |

| Ser530 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Two-Dimensional QSAR Analyses for Molecular Descriptors

Two-dimensional (2D)-QSAR analyses utilize descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (like logP for lipophilicity, molecular weight), topological indices (describing molecular branching and shape), and electronic descriptors.

For a series of 2-phenyl-2H-indazole derivatives, cheminformatic analyses have been performed to explore the structure-activity relationship (SAR). nih.govresearchgate.net Such studies suggest that the antiprotozoal activity of these compounds is influenced by the nature of substituents on the 2-phenyl ring. For example, the presence of electron-withdrawing groups was found to favor the activity. researchgate.net However, it has also been noted that for some sets of indazole derivatives, the structural diversity was not sufficient to build a robust QSAR model, indicating a need for a broader range of compounds for such studies. nih.gov

Three-Dimensional QSAR Analyses for Steric and Electronic Factors

Three-dimensional (3D)-QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their relative alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity. mdpi.com

3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been conducted to understand the structural requirements for their activity. nih.gov These models generate contour maps that highlight:

Steric Fields: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Fields: Blue contours mark areas where positive charges are favorable, and red contours indicate where negative charges increase activity.

These maps provide a visual guide for modifying the lead structure, such as this compound, to improve its interaction with the target receptor and enhance its biological potency. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the formation and functionalization of the 2H-indazole scaffold. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the most likely mechanism.

For instance, computational studies can be used to explore reactions involving the C-H activation of the indazole core. researchgate.net Such studies can detail the role of catalysts, the regioselectivity of the reaction (e.g., functionalization at the C3 vs. C7 position), and the energetics of different proposed mechanistic steps. A study on the Rh(III)-catalyzed C-H activation and cyclization of 2-benzyl-2H-indazole-6-carboxylic acids provided a detailed mechanistic pathway for the reaction. researchgate.net Similarly, the mechanism of metal-free oxidative C-H functionalization at the C3 position of 2H-indazoles has been investigated, providing insights into the roles of oxidants and the nature of the reactive intermediates. researchgate.net These computational investigations are invaluable for optimizing reaction conditions and designing new synthetic routes to novel indazole derivatives.

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 2h Indazole and Its Derivatives

Analysis of Substituent Effects on Biological Activity Modulation

The biological activity of the 2-(4-methoxyphenyl)-2H-indazole scaffold can be significantly modulated by introducing various substituents onto the phenyl ring at the N-2 position and the indazole core itself. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their size and lipophilicity play a crucial role in the molecule's interaction with biological targets. ontosight.ai

Research into the antiprotozoal activity of 2-phenyl-2H-indazole derivatives has provided detailed SAR data. mdpi.comnih.gov The parent compound, 2-phenyl-2H-indazole, serves as a baseline for evaluating the impact of substituents on the N-2 phenyl ring. The introduction of a 4-methoxy group, as in this compound (9), was studied alongside other derivatives with different electronic properties.

For instance, replacing the electron-donating methoxy (B1213986) group with an electron-withdrawing group like a chloro or a methylsulfonyl substituent at the para-position of the N-2 phenyl ring has a marked effect on antiprotozoal efficacy. mdpi.comnih.gov A study evaluating activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis found that compounds with electron-withdrawing groups were often more potent than those with electron-donating groups. mdpi.comnih.gov

Specifically, the 2-(4-chlorophenyl)-2H-indazole (8) derivative showed significant activity. mdpi.com Even more potent was the derivative bearing a 4-(methylsulfonyl)phenyl group (15), which was among the most active compounds against G. intestinalis and T. vaginalis. mdpi.comnih.gov This suggests that electron-withdrawing characteristics on the N-2 phenyl ring enhance the antiprotozoal activity of the 2H-indazole scaffold.

Further modifications, such as adding a phenyl group at the C-3 position of the indazole ring, also modulate activity. Comparing 2-phenyl-2H-indazoles with their 2,3-diphenyl-2H-indazole counterparts revealed that this addition could either retain or slightly improve potency, depending on the parasite and the substituents present. nih.gov For example, introducing a phenyl group at C-3 to 2-(4-chlorophenyl)-2H-indazole (8) to create 3-phenyl-2-(4-chlorophenyl)-2H-indazole preserved its activity against G. intestinalis and T. vaginalis while doubling its potency against E. histolytica. nih.gov

The data below summarizes the antiprotozoal activity (IC₅₀ in µM) of several 2-phenyl-2H-indazole derivatives, highlighting the influence of substituents on the N-2 phenyl ring. mdpi.comnih.gov

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Compound No. | Substituent at N-2 Phenyl Ring | G. intestinalis IC₅₀ (µM) | E. histolytica IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) |

|---|---|---|---|---|

| 7 | -H | 0.29 | 0.63 | 0.24 |

| 8 | 4-Cl | 0.20 | 0.22 | 0.17 |

| 9 | 4-OCH₃ | 0.32 | 0.59 | 0.31 |

| 10 | 4-COOCH₃ | 0.14 | 0.17 | 0.12 |

| 15 | 4-SO₂CH₃ | 0.16 | 0.36 | 0.20 |

Regioisomeric Influences on Molecular Recognition and Efficacy

The indazole ring system has two nitrogen atoms in its pyrazole (B372694) ring, allowing for the formation of N-1 and N-2 regioisomers when a substituent is introduced. nih.govaustinpublishinggroup.com The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govbeilstein-journals.org However, the synthesis of N-substituted indazoles often yields a mixture of both regioisomers, and their separation can be challenging. beilstein-journals.orgdergipark.org.tr

The biological activity of indazole derivatives is highly dependent on which nitrogen atom bears the substituent. The distinction between N-1 and N-2 substitution is a critical factor in molecular recognition by target proteins. For the parent compound , the phenyl group is at the N-2 position, defining it as a 2H-indazole derivative.

Studies on the N-alkylation of the indazole scaffold have shown that the ratio of N-1 to N-2 products is influenced by both the electronic and steric properties of substituents already present on the indazole ring. beilstein-journals.org For example, electron-withdrawing groups at the C-7 position of the indazole ring can lead to excellent N-2 regioselectivity during alkylation. beilstein-journals.org This demonstrates that the inherent properties of the indazole core can direct the position of incoming groups, which in turn dictates the final geometry and biological function of the molecule.

In the context of 2,3-diphenyl-2H-indazole derivatives, the influence of substituent placement on different phenyl rings provides another layer of regioisomeric consideration. A study compared the effects of moving substituents like chloro, methoxycarbonyl, and methylsulfonyl from the N-2 phenyl ring to the C-3 phenyl ring. mdpi.com This change in regioisomerism directly impacts the molecule's interaction with its biological target and, consequently, its efficacy. For example, some derivatives showed improved potency when a particular group was on the C-3 phenyl ring versus the N-2 phenyl ring, while for others the reverse was true, underscoring the subtle yet powerful influence of substituent position. mdpi.com

Conformational Effects on Biological Potency

The three-dimensional conformation of a molecule is a key determinant of its biological potency. For this compound, the relative orientation of the phenyl ring and the indazole core is critical for fitting into the binding pocket of a target enzyme or receptor. The bond connecting the N-2 atom of the indazole to the phenyl ring allows for rotation, meaning the molecule can adopt various conformations.

The methoxy group on the phenyl ring of this compound can also influence conformation. Its size and electronic nature can affect the preferred rotational angle (dihedral angle) between the phenyl ring and the indazole system. This preferred conformation is crucial for presenting the correct pharmacophoric features to the biological target, thereby influencing binding affinity and potency. Any steric hindrance that forces the molecule into a non-ideal conformation would likely lead to a decrease in biological activity.

Design Principles Derived from SAR Data for Indazole Scaffolds

The collective SAR data for this compound and related analogues allow for the formulation of several key design principles for developing new, potentially more effective indazole-based therapeutic agents. rsc.orgresearchgate.net

N-2 Substitution is Key : The 2H-indazole isomer is a valid and highly active scaffold. For many biological targets, substitution at the N-2 position is a viable strategy for generating potent compounds. The choice between N-1 and N-2 substitution should be considered a primary design element, as it fundamentally alters the molecule's vectoral projection of substituents. beilstein-journals.org

Modulation via the N-2 Aryl Ring : The aryl ring at the N-2 position is a critical site for modification. SAR studies consistently show that substituents on this ring significantly impact potency. Electron-withdrawing groups (e.g., -Cl, -COOCH₃, -SO₂CH₃) at the para-position of the N-2 phenyl ring appear to be particularly favorable for enhancing antiprotozoal activity. mdpi.comnih.gov This suggests that tuning the electronic properties of this ring is a powerful tool for optimizing activity.

Exploiting the C-3 Position : The C-3 position of the indazole ring represents another handle for derivatization that can fine-tune biological activity. The addition of a second aryl group at C-3, creating a 2,3-diaryl-2H-indazole, can maintain or enhance potency. nih.gov The interplay of substituents on both the N-2 and C-3 aryl rings offers a combinatorial approach to library design for exploring chemical space more broadly. researchgate.net

Consider Regioisomeric Placement : The specific location of a functional group is as important as its chemical nature. When designing multi-substituted indazoles, the regioisomeric placement of key groups must be carefully considered. As seen in the comparison of substituents on the N-2 versus C-3 phenyl rings, moving a group can drastically alter its contribution to binding and efficacy. mdpi.com

By applying these principles, medicinal chemists can rationally design new 2H-indazole derivatives with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

Advanced Research Areas and Mechanistic Insights for 2 4 Methoxyphenyl 2h Indazole and Indazole Derivatives

Mechanistic Studies of Biological Target Interactions

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities. tandfonline.com The specific substitution pattern, such as the 2-(4-methoxyphenyl) group, modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Protein Kinase Inhibition Mechanisms (e.g., Tyrosine Threonine Kinase, p38α MAPK14)

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of diseases like cancer, making them prime therapeutic targets. nih.gov

The primary mechanism of inhibition involves the indazole core acting as a scaffold that positions key functional groups to interact with the ATP-binding pocket of the kinase. This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and halting the downstream signaling cascade.

Tyrosine Threonine Kinase (TTK) Inhibition : TTK, a dual-specificity kinase involved in the spindle assembly checkpoint, is a target for anticancer drug development. Certain 1H-indazole-5-carboxamide derivatives have been identified as single-digit nanomolar inhibitors of TTK. mdpi.com Computational studies, including 2D and 3D-QSAR models, have been developed to predict the efficacy of indazole derivatives as TTK inhibitors, highlighting key structural features that govern their biological activity. longdom.org

p38α MAPK14 Inhibition : The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. nih.gov Inhibition of p38α has been explored as a therapeutic strategy for inflammatory diseases and cancer. nih.gov Indazole-based compounds have been designed as p38α MAPK inhibitors. For instance, a 1H-indazole-6-carboxamide derivative showed an IC₅₀ value of 3.37 µM against p38α MAPK. nih.gov The mechanism relies on the inhibitor fitting into the ATP-binding site, with specific substitutions on the indazole ring forming critical hydrogen bonds and hydrophobic interactions with kinase residues.

While specific mechanistic studies on 2-(4-methoxyphenyl)-2H-indazole as a kinase inhibitor are not extensively detailed in the cited literature, the established role of the indazole scaffold suggests it would likely operate through similar competitive ATP-binding inhibition, with the 4-methoxyphenyl (B3050149) group influencing selectivity and potency.

DNA Gyrase B Modulation Mechanisms

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibacterial agents. nih.govacs.org It consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase site, which provides the energy for the enzyme's supercoiling activity. nih.govsci-hub.se

A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit. nih.govacs.org The development of these inhibitors was guided by structure-based drug design, transforming a pyrazolopyridone hit into an indazole scaffold to improve cell penetration and activity. researchgate.net

The mechanism of inhibition is well-characterized through X-ray crystallography studies. sci-hub.se Key interactions include:

Hydrogen Bonding : The indazole scaffold forms a crucial hydrogen bond network with the side chain of a key aspartate residue (Asp73 in S. aureus) and a conserved water molecule within the ATP-binding site.

Hydrophobic Interactions : Side chains attached to the indazole core, analogous to the 4-methoxyphenyl group, occupy a lipophilic pocket, forming van der Waals interactions with residues such as Ile94. sci-hub.se

This dual interaction effectively blocks the ATPase activity of GyrB, preventing DNA supercoiling and leading to bacterial cell death. These indazole derivatives show potent activity against Gram-positive pathogens, including resistant strains like MRSA. nih.gov

Table 1: Activity of Representative Indazole-Based DNA Gyrase B Inhibitors

| Compound | Target | IC₅₀ | Antibacterial Activity | Reference |

|---|---|---|---|---|

| Indazole Derivative 19 | DNA Gyrase B (S. aureus) | 0.03 µg/mL | Weak | sci-hub.se |

Polymerase Inhibition Pathways

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of PARP-1 and PARP-2. acs.org The core structure of these inhibitors is the 2-aryl-2H-indazole scaffold, the same class to which this compound belongs.

The mechanism of action involves the inhibitor mimicking the nicotinamide (B372718) portion of the NAD+ substrate and competing for its binding site on the PARP enzyme. acs.org By occupying this site, the inhibitor prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage. This leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and generate cytotoxic double-strand breaks. In cancer cells with compromised homologous recombination repair (like BRCA-mutant cells), these lesions cannot be repaired, leading to cell death via synthetic lethality.

The optimization of this indazole series led to the discovery of MK-4827, an inhibitor with nanomolar potency against PARP-1 and PARP-2, which has advanced into clinical trials. acs.org

Table 2: PARP Inhibition by a Lead Indazole Carboxamide Derivative

| Compound | Target | IC₅₀ (Enzyme Assay) | EC₅₀ (Cell Assay) | Reference |

|---|---|---|---|---|

| MK-4827 (56) | PARP-1 | 3.8 nM | 4 nM | acs.org |

Chemical Biology Applications as Molecular Probes

Beyond direct therapeutic applications, the indazole scaffold serves as a valuable tool in chemical biology. Molecular probes are essential for dissecting complex biological pathways and identifying novel drug targets. The structural versatility of indazoles allows for their functionalization to create such probes.

An example is the development of the indazole derivative ML212. This compound was identified as a molecular probe that selectively inhibits the growth of fluconazole-resistant Candida albicans but only in the presence of fluconazole. nih.gov The probe was synthesized in a three-step sequence starting from 3-iodo-1H-indazole, involving a Suzuki coupling with 3-methoxyphenyl (B12655295) boronic acid followed by alkylation. This work demonstrates how an indazole core can be used to create a tool for studying the mechanisms of drug resistance and identifying molecules that can restore the efficacy of existing drugs.

Photochemical Reactivity and Energy Transfer Mechanisms in Indazole Systems

The 2H-indazole system exhibits notable photochemical reactivity, enabling the synthesis of functionalized derivatives under mild, visible-light conditions. rsc.org This approach often avoids the need for metal catalysts or harsh oxidants. nih.gov

A key reaction is the visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids to produce 3-acyl-2H-indazoles. nih.govacs.org Interestingly, this transformation can proceed without any external photocatalyst or oxidant. nih.gov Mechanistic studies suggest a self-catalyzed energy transfer process. The 2H-indazole, such as this compound, is excited by visible light and then acts as a photosensitizer, transferring energy to the α-keto acid. This leads to the generation of an acyl radical via decarboxylation, which then adds to the C3 position of another ground-state 2H-indazole molecule to form the final product. researchgate.net

Other photochemical transformations include the arylation of 2-aryl-2H-indazole at the C3 position via the photo-induced activation of a carbon-iodine bond on an aryl iodide coupling partner. rsc.org These light-driven methods highlight the unique electronic properties of the 2H-indazole core and its ability to participate in energy transfer and radical reactions.

Electrochemical Reaction Pathways and Radical Generation Studies

The electrochemistry of indazoles provides another avenue for their functionalization, often proceeding through radical intermediates. The 2H-indazole nucleus can undergo selective electrochemical reduction. Studies on 2-arylindazoles have shown that they can be electrochemically reduced at high negative potentials to selectively yield the corresponding 2-substituted indazolines. scispace.com

More commonly, electrochemical methods are used for oxidative C-H functionalization, particularly at the C3 position. Anodic oxidation is an efficient way to generate radical species for subsequent coupling reactions. For example, an electrochemical approach has been developed for the Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles, which involves the formation of nitrogen radicals. rsc.org

For 2H-indazoles, electrochemical C3 amination has been achieved by reacting them with pyrazoles in an undivided cell, a process that likely involves radical intermediates. rsc.org Furthermore, direct acyl radical addition to the C3 position of 2H-indazoles has been accomplished using silver-catalyzed decarboxylative cross-coupling of α-keto acids, demonstrating the high susceptibility of the C3 position to radical attack. acs.org These methods showcase how electrochemical control can be used to generate reactive radical species from various precursors, which then readily react with the electron-rich 2H-indazole system.

Q & A

Q. What are the most reliable synthetic routes for 2-(4-methoxyphenyl)-2H-indazole, and how can reaction conditions be optimized for yield and purity?

Answer:

- Classical Synthesis: Tin(II) chloride dihydrate-mediated cyclization of 4-methyl-N-(2-nitrobenzyl)aniline in ethanol at 313 K yields this compound with moderate efficiency (40% yield) .

- Photocatalytic Methods: A blue LED-driven reaction using Ir(ppy)₃ as a catalyst, K₂HPO₄ as a base, and DMSO as a solvent under argon achieves 61% yield via C3-cyanomethyl substitution .

- Optimization Tips: Adjust solvent polarity (e.g., ethanol vs. DMSO), catalyst loading (2 mol% Ir(ppy)₃), and irradiation time (24 hrs) to improve yield .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and purity?

Answer:

- X-ray Crystallography: Resolve dihedral angles between the indazole core and substituents (e.g., torsion angles: C16–O1–C13–C12 = 2.4°, C6–C7–C8–C9 = -86.2°) .

- Spectroscopic Analysis: Use -NMR (e.g., δ 7.86 ppm for aromatic protons) and -NMR (e.g., δ 160.07 ppm for methoxy carbons) .

- Elemental Analysis: Validate purity via %C/%H/%N discrepancies <0.4% .

Q. What are the key structural features influencing the biological activity of 2H-indazole derivatives?

Answer:

- Planarity of Indazole Core: Coplanar indazole rings enhance binding to targets (e.g., anti-angiogenic activity correlates with planar N1/N2/C1–C7 systems) .

- Substituent Effects: Electron-donating groups (e.g., 4-methoxy) improve solubility and bioactivity, while bulky substituents at C3 reduce steric hindrance .

Advanced Research Questions

Q. How can regioselective C3 functionalization of this compound be achieved for drug discovery?

Answer:

- Oxidative Cross-Coupling: Use tert-butyl peroxybenzoate (TBPB) to promote C3 acylation with aldehydes (e.g., 4-chlorobenzaldehyde yields 81% 3f derivative) .

- Photoredox Catalysis: Ir(ppy)₃ enables cyanomethylation at C3 under blue LED, avoiding side reactions at N1/N2 positions .

- Methodological Note: Monitor reaction progress via TLC (eluent: hexane/EtOAc 85:15) and HRMS (e.g., m/z 363.0895 for chlorinated derivatives) .

Q. What strategies resolve contradictions in reported anti-angiogenic activity data for 2H-indazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare derivatives like 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (25), which shows higher activity than halogenated analogs due to methoxy-enhanced π-π stacking .

- Data Normalization: Control for assay variability (e.g., endothelial tube formation assays) using reference compounds like sunitinib .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding poses (e.g., 2H-indazole derivatives occupy the ATP-binding pocket of VEGFR-2 with ΔG ≈ -9.2 kcal/mol) .

- Dynamics Simulations: Analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) to validate stability .

Q. What are the mechanistic insights into the anti-angiogenic activity of 2H-indazole derivatives?

Answer:

- Pathway Inhibition: Derivatives inhibit VEGF-induced phosphorylation of ERK1/2 (IC₅₀ ≈ 0.8 µM) and reduce HIF-1α expression under hypoxic conditions .

- In Vivo Validation: Zebrafish embryo assays show reduced intersegmental vessel growth (30–50% inhibition at 10 µM) .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses of 2H-indazole derivatives?

- Stepwise Optimization: Isolate intermediates (e.g., Schiff bases) and purify via silica gel chromatography (EA/PE gradients) .

- Catalyst Screening: Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to improve C–C bond formation efficiency .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.